5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine

regioisomerism hydrogen bonding structure-activity relationships

5-((3-Methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1219543-47-1) is a heterocyclic building block combining a 1,2,4-triazol-3-amine core with a 3-methylpyrazole moiety linked via a methylene bridge at the triazole C5 position. With molecular formula C₇H₁₀N₆ and MW 178.20, it bears a primary amine and a free triazole NH, yielding two hydrogen bond donors and four acceptors.

Molecular Formula C7H10N6
Molecular Weight 178.199
CAS No. 1219543-47-1
Cat. No. B2405319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine
CAS1219543-47-1
Molecular FormulaC7H10N6
Molecular Weight178.199
Structural Identifiers
SMILESCC1=NN(C=C1)CC2=NC(=NN2)N
InChIInChI=1S/C7H10N6/c1-5-2-3-13(12-5)4-6-9-7(8)11-10-6/h2-3H,4H2,1H3,(H3,8,9,10,11)
InChIKeyMWHXOZKAXORNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-Methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1219543-47-1): Structural Baseline and Procurement Identity


5-((3-Methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1219543-47-1) is a heterocyclic building block combining a 1,2,4-triazol-3-amine core with a 3-methylpyrazole moiety linked via a methylene bridge at the triazole C5 position . With molecular formula C₇H₁₀N₆ and MW 178.20, it bears a primary amine and a free triazole NH, yielding two hydrogen bond donors and four acceptors [1]. The compound is commercially available at 98% purity from Fluorochem (SKU F732080) and from Leyan (catalog 1405580), and is cataloged as InterBioScreen screening compound BB_SC-8699, indicating its origin as a drug-discovery screening library member . Unlike simple aminotriazoles such as amitrole (CAS 61-82-5), this compound incorporates the pyrazole pharmacophore via a non-fused, flexible methylene linkage, offering distinct conformational and pharmacophoric properties relative to fused or N1-linked analogs .

Why Generic Substitution of 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine with Close Analogs Is Scientifically Unsound


Substituting this compound with structurally similar pyrazolylmethyl-triazolamines—even those sharing the identical molecular formula C₇H₁₀N₆—can produce divergent experimental outcomes due to differences in regioisomeric attachment, hydrogen-bonding capacity, and lipophilicity that are quantifiable from vendor and computational data. The closest regioisomer, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1247490-78-3), attaches the pyrazolylmethyl group at the triazole N1 rather than C5, reducing the hydrogen bond donor count from 2 to 1 and shifting computed LogP by approximately 0.61 log units . These differences alter solubility, target engagement geometry, and metabolic stability profiles. Moreover, the C5-substituted 1,2,4-triazol-3-amine scaffold has been specifically validated as a nicotinamide isostere in tankyrase inhibitor development, where the precise positioning of the amine and ring NH governs target recognition [1]. Generic interchange without experimental verification therefore risks compromising assay reproducibility and SAR interpretability.

Quantitative Differentiation Evidence for 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine vs. Closest Analogs


Regioisomeric Attachment Position: C5 vs. N1 Linkage Drives Hydrogen Bond Donor Count Divergence

The target compound features the pyrazolylmethyl substituent at the C5 position of the 1,2,4-triazole ring, preserving both the primary amine (NH₂) and the ring NH as hydrogen bond donors (HBD = 2). In contrast, the closest regioisomer 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1247490-78-3) attaches the same substituent at the triazole N1 position, alkylating the ring nitrogen and reducing the HBD count to 1 . This difference is not cosmetic: the loss of one HBD in the N1-linked analog directly affects hydrogen-bond-mediated target recognition, as demonstrated in tankyrase inhibitor co-crystal structures where the free triazole NH engages the nicotinamide binding pocket [1].

regioisomerism hydrogen bonding structure-activity relationships drug design

Lipophilicity Differentiation: LogP Gap of 0.61 Units Predicts Meaningful Solubility and Permeability Divergence

The target compound has a computed LogP of -0.893, whereas the N1-linked regioisomer (CAS 1247490-78-3) has a computed LogP of -0.283—a difference of 0.61 log units . This means the target is approximately 4-fold more hydrophilic by octanol-water partition. For context in drug discovery, a LogP shift of this magnitude can translate to meaningful differences in aqueous solubility (higher for the target) and passive membrane permeability (lower for the target), directly impacting in vitro assay performance and in vivo pharmacokinetics [1].

lipophilicity LogP ADME solubility drug-likeness

Purity Grade Advantage: 98% vs. 95% for the Closest Regioisomer Reduces Impurity-Artifact Risk in Screening

The target compound (CAS 1219543-47-1) is supplied at 98% purity by Fluorochem (SKU F732080) and Leyan (catalog 1405580) . In contrast, the closest regioisomer (CAS 1247490-78-3) is offered at 95% purity by both Fluorochem (SKU F698723) and AK Scientific . This 3-percentage-point purity differential means the N1 regioisomer may contain up to 2.5× more total impurities by mass (5% vs. 2%), increasing the risk of false positives or confounding off-target effects in biological screening assays where compound identity and purity are not independently re-verified at the screening concentration.

purity quality control screening reliability procurement specification

Scaffold Validation: 1,2,4-Triazol-3-amine Is a Precedented Nicotinamide Isostere for Tankyrase and PARP Inhibition

The 1,2,4-triazol-3-amine scaffold has been validated as a nicotinamide isostere by Shultz et al. (2013), who demonstrated that triazol-3-ylamines achieve selective tankyrase 1/2 inhibition over other PARP family members with lipophilic efficiency-driven optimization yielding cell-active compounds [1]. While the specific target compound (CAS 1219543-47-1) has not been tested in this published series, its C5-substituted 1,2,4-triazol-3-amine architecture—with the free NH₂ and ring NH intact—preserves the exact hydrogen-bonding pharmacophore required for nicotinamide pocket engagement. In contrast, N1-alkylated analogs (such as CAS 1247490-78-3) lose the ring NH donor, which directly participates in a key hydrogen bond to Gly1185 in the tankyrase-1 co-crystal structure (PDB 4KRS) [1].

tankyrase PARP nicotinamide isostere Wnt signaling medicinal chemistry

Superposition Principle: Pyrazole-Triazole Hybrid Architecture Predicts Broadened Biological Activity Spectrum

Wang et al. (2015) established the superposition principle for 1,2,4-triazole-pyrazole hybrids, demonstrating that compounds combining both heterocycles exhibit biological activities that reflect the additive contributions of each pharmacophore—specifically, the broad-spectrum antimicrobial activity of 1,2,4-triazoles plus the antifungal, anticancer, and herbicidal activities of pyrazoles [1]. In their study, hybrid compounds G9, G10, and G15 showed antifungal activity against Fusarium oxysporum and other pathogens superior to the triazolone reference standard [1]. The target compound (CAS 1219543-47-1) represents the minimal pyrazole-triazole hybrid architecture—a single methylene linker connecting the two heterocycles with a free amine—making it the simplest vector for exploring this superposition effect in systematic SAR libraries. Related but more complex hybrids, such as 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1854931-64-8), introduce additional methyl substitution that alters both steric and electronic properties, complicating direct attribution of activity to the hybrid scaffold .

pyrazole-triazole hybrid superposition principle antifungal anticancer multitarget

Topological Polar Surface Area (TPSA) of 85.41 Ų Positions the Compound Within Favorable Oral Bioavailability Space

The target compound has a computed TPSA of 85.41 Ų and complies with Lipinski's Rule of Five (molecular weight 178.20; LogP -0.893; 2 HBD; 4 HBA; rotatable bonds = 2) [1]. The TPSA value falls below the 140 Ų threshold associated with good oral bioavailability per Veber's rules, and below the 90 Ų threshold for blood-brain barrier penetration, suggesting primarily peripheral distribution [2]. For comparison, the parent scaffold 1H-1,2,4-triazol-3-amine (amitrole, CAS 61-82-5) has a much lower TPSA (~67 Ų) due to the absence of the pyrazole moiety, while the dimethyl analog (CAS 1854931-64-8) has an additional methyl group that increases molecular weight to 192.22 but may not alter TPSA proportionally . The target compound's favorable TPSA-to-MW ratio makes it an attractive starting point for fragment-based or lead-like screening libraries where oral developability is a downstream criterion.

TPSA oral bioavailability drug-likeness Veber rules ADME prediction

Recommended Research and Procurement Application Scenarios for 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1219543-47-1)


Tankyrase/PARP Inhibitor Fragment-Based Screening Libraries

This compound is a rational inclusion in fragment-based or lead-like screening libraries targeting tankyrase 1/2 or other PARP family enzymes. The C5-substituted 1,2,4-triazol-3-amine core preserves the nicotinamide isostere pharmacophore validated by Shultz et al. (2013), with the free ring NH and primary amine available for key hinge-region hydrogen bonds as observed in PDB co-crystal structure 4KRS [1]. Procurement at 98% purity minimizes false-positive risk from impurities at typical screening concentrations, and the favorable TPSA (85.41 Ų) and LogP (-0.893) predict adequate aqueous solubility for biochemical assay formats without DMSO precipitation artifacts [2].

Systematic Regioisomeric SAR Studies of Pyrazole-Triazole Hybrids

The compound is uniquely suited as the C5-linked reference standard in systematic SAR studies comparing regioisomeric attachment (C5 vs. N1), linker length (methylene vs. ethylene), and pyrazole substitution patterns (3-methyl vs. 3,5-dimethyl vs. unsubstituted). Its HBD=2 profile and LogP of -0.893 serve as a well-characterized anchor point in property-activity relationship matrices, enabling direct attribution of biological activity shifts to specific structural modifications when compared against the N1 regioisomer (CAS 1247490-78-3, HBD=1, LogP -0.283) and the dimethyl analog (CAS 1854931-64-8, MW 192.22) [1].

Antifungal Lead Discovery Leveraging the Superposition Principle

Based on the superposition principle demonstrated by Wang et al. (2015) for pyrazole-1,2,4-triazole hybrids, this compound represents the minimal hybrid architecture suitable as a starting scaffold for antifungal lead discovery against Fusarium, Gibberella, and Pythium species [1]. Its free amine provides a synthetic handle for further derivatization (e.g., Schiff base formation, amide coupling, or urea synthesis) without requiring deprotection steps, enabling rapid library generation. Researchers should note that direct antifungal activity data for this specific compound have not been published, and initial phenotypic screening is required to establish a baseline before SAR expansion.

Metal Coordination Chemistry and Metallodrug Scaffold Development

The compound's bidentate donor architecture—combining a triazole nitrogen, pyrazole nitrogen, and a free primary amine within a flexible methylene-bridged framework—makes it a candidate for transition metal coordination studies. Pyrazole-triazole hybrid ligands with methylene linkers have been explored for Cu(II), Co(II), and Ni(II) complexation with demonstrated biological activity enhancements upon metal coordination [1]. The target compound's 98% purity grade and the absence of protecting groups facilitate direct use in metal-binding stoichiometry studies without pre-purification, reducing experimental variability in metallodrug screening workflows.

Quote Request

Request a Quote for 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.